

HPLC method for Prodilidine hydrochloride quantification

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Compound of Interest		
Compound Name:	Prodilidine hydrochloride	
Cat. No.:	B1679159	Get Quote

An Application Note and Protocol for the Quantification of **Prodilidine Hydrochloride** using High-Performance Liquid Chromatography (HPLC)

This document provides a comprehensive methodology for the quantitative analysis of **Prodilidine hydrochloride** using a reverse-phase high-performance liquid chromatography (RP-HPLC) method. The protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Prodilidine is an opioid analgesic agent.[1] Accurate and reliable quantification is essential for quality control in pharmaceutical manufacturing, formulation development, and pharmacokinetic studies.[1] High-Performance Liquid Chromatography (HPLC) provides a sensitive and specific approach for determining Prodilidine content.[1]

While a specific, widely published validated method for **Prodilidine hydrochloride** is not readily available, this application note adapts a validated method for a structurally similar compound, providing a robust starting point for method development and validation according to ICH guidelines.[1]

Experimental Protocol

This protocol outlines the necessary steps for the quantification of **Prodilidine hydrochloride** in a given sample. Full method validation is required to ensure its suitability for its intended purpose.[1]



Materials and Reagents

- Prodilidine hydrochloride reference standard
- · Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Sodium acetate (analytical grade)
- Acetic acid (analytical grade)
- Water (HPLC grade, filtered and degassed)
- 0.45 μm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is required:

- · Isocratic or Gradient Pump
- Autosampler
- Column Oven
- Photodiode Array (PDA) or UV-Vis Detector

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the analysis.



Parameter	Recommended Setting
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile : Sodium Acetate Buffer (pH adjusted with Acetic Acid)
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30°C
Detection Wavelength	To be determined by UV scan of Prodilidine HCI standard (typically 220-280 nm)

Preparation of Standard Solutions

- Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of the Prodilidine hydrochloride reference standard and transfer it to a 100 mL volumetric flask.
 [1] Dissolve and dilute to volume with the mobile phase.[1]
- Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 2-200 μg/mL).[1] These solutions will be used to construct a calibration curve.

Preparation of Sample Solutions (from a Pharmaceutical Dosage Form)

- Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to ensure homogeneity.[1]
- Transfer a portion of the powder equivalent to a target concentration of Prodilidine into a suitable volumetric flask.[1]
- Add approximately 70% of the flask volume with the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[1]



- Allow the solution to cool to room temperature, then dilute to the final volume with the mobile phase and mix thoroughly.[1]
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial before injection.[1]

Data Presentation: Method Validation Parameters

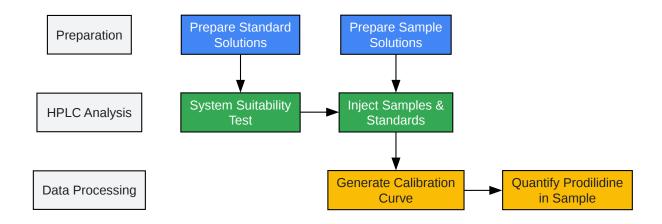
The following table summarizes the key parameters that must be evaluated during method validation. The values provided are typical acceptance criteria based on ICH guidelines and serve as a reference. Actual results must be generated experimentally.

Validation Parameter	Typical Acceptance Criteria	
Linearity (r²)	Correlation coefficient $(r^2) \ge 0.999$	
Precision (%RSD)	Repeatability (Intra-day) RSD ≤ 2.0%	
Intermediate Precision (Inter-day) RSD ≤ 2.0%		
Accuracy (% Recovery)	98.0% - 102.0%	
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1 (experimentally determined)	
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1 (experimentally determined)	
Specificity	Peak purity index > 0.999; no interference from excipients	
Robustness	%RSD ≤ 2.0% after minor changes in method parameters	

Visualizations

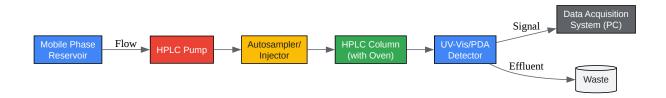
The following diagrams illustrate the experimental workflow and the logical arrangement of the HPLC system components.





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Caption: Experimental workflow for Prodilidine analysis by HPLC.



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Caption: Logical relationship of HPLC system components.

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References

• 1. benchchem.com [benchchem.com]







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